molecular formula C15H16N2O3 B12581229 Methanone, (5-ethyl-2,6-dimethoxy-4-pyrimidinyl)phenyl- CAS No. 198555-41-8

Methanone, (5-ethyl-2,6-dimethoxy-4-pyrimidinyl)phenyl-

Cat. No.: B12581229
CAS No.: 198555-41-8
M. Wt: 272.30 g/mol
InChI Key: LAKYXPFGTZCQTL-UHFFFAOYSA-N
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Description

Methanone, (5-ethyl-2,6-dimethoxy-4-pyrimidinyl)phenyl- is a chemical compound that features a pyrimidine ring substituted with ethyl and methoxy groups

Properties

CAS No.

198555-41-8

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

(5-ethyl-2,6-dimethoxypyrimidin-4-yl)-phenylmethanone

InChI

InChI=1S/C15H16N2O3/c1-4-11-12(13(18)10-8-6-5-7-9-10)16-15(20-3)17-14(11)19-2/h5-9H,4H2,1-3H3

InChI Key

LAKYXPFGTZCQTL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N=C1OC)OC)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (5-ethyl-2,6-dimethoxy-4-pyrimidinyl)phenyl- typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process involves the reaction of a boron reagent with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Methanone, (5-ethyl-2,6-dimethoxy-4-pyrimidinyl)phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methanone, (5-ethyl-2,6-dimethoxy-4-pyrimidinyl)phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, (5-ethyl-2,6-dimethoxy-4-pyrimidinyl)phenyl- involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include inhibition of DNA synthesis and disruption of cellular metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (5-ethyl-2,6-dimethoxy-4-pyrimidinyl)phenyl- is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

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